2-Pyrid-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step chemical reactions, starting from basic heterocyclic scaffolds. For instance, an improved synthesis approach was described for 3{5}-amino-5{3}-(pyrid-2-yl)-1H-pyrazole, highlighting the versatility of these pyridyl-thiazole compounds in generating complex molecules potentially including 2-Pyrid-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid derivatives (Pask et al., 2006).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are common techniques used to confirm the molecular structure of synthesized compounds. The crystal structure of related compounds, such as the 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylate derivatives, demonstrates the intricate coordination polymers that can be constructed, offering insights into the structural versatility of the pyridyl-thiazole framework (Zheng et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of pyridyl-thiazole compounds varies significantly depending on the substitution pattern on the ring systems. For example, reactions with electrophiles, nucleophiles, and metal salts can lead to a diverse array of functionalized derivatives, indicating a rich chemistry that could be exploited for further modification of 2-Pyrid-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid (Volochnyuk et al., 2010).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are crucial for the practical application of chemical compounds. Studies on related coordination polymers and complexes provide valuable data on these aspects, which can be used to predict and optimize the physical properties of 2-Pyrid-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid for specific applications (Ellsworth et al., 2008).
Chemical Properties Analysis
The chemical properties of pyridyl-thiazole compounds are influenced by the presence of functional groups, which can undergo various chemical reactions. The synthesis and study of derivatives provide insights into the reactivity and potential chemical transformations of 2-Pyrid-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid, such as its ability to form coordination compounds and its reactivity towards different chemical reagents (Ellsworth et al., 2006).
Scientific Research Applications
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Pharmaceutical Intermediate
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Organic Synthesis
- Safety Data Sheet Information
- Field : Safety and Handling
- Application : This compound has a safety data sheet that provides information on its handling, storage, and disposal .
- Method : The safety data sheet advises to avoid breathing dust/fume/gas/mist/vapors/spray of this compound and to use it only outdoors or in a well-ventilated area . It also provides first-aid measures in case of exposure .
- Results : Following the safety data sheet can help ensure safe handling and use of this compound, thereby preventing potential health hazards .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
2-pyridin-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-9(13)7-5-14-8(11-7)6-2-1-3-10-4-6/h1-4,7H,5H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGAQGZEJDQDAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)C2=CN=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389618 |
Source
|
Record name | 2-(Pyridin-3-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrid-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
CAS RN |
116247-03-1 |
Source
|
Record name | 2-(Pyridin-3-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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